molecular formula C13H22BrNO3 B6235856 tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate CAS No. 2350072-92-1

tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate

Cat. No. B6235856
CAS RN: 2350072-92-1
M. Wt: 320.2
InChI Key:
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Description

Tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate, also known as TBPC, is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound with a unique structure and properties that make it a valuable tool for scientists. TBPC is a brominated derivative of piperidine and is used in a variety of laboratory experiments and studies. TBPC has been used in a range of research areas, including organic synthesis, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate is not fully understood. It is believed that tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate binds to specific proteins in the body, which in turn activates certain biochemical pathways. This activation of biochemical pathways has been linked to various physiological effects, such as changes in blood pressure, heart rate, and respiration.
Biochemical and Physiological Effects
tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate has been shown to have a range of biochemical and physiological effects in laboratory experiments. In animal studies, tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate has been shown to increase heart rate, reduce blood pressure, and cause changes in respiration. It has also been shown to have a range of effects on the nervous system, including an increase in the release of neurotransmitters and an increase in the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

The main advantage of using tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate in laboratory experiments is its versatility. tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate is a highly reactive compound and can be used in a variety of different experiments. It is also relatively easy to synthesize and is relatively inexpensive. The main limitation of using tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate in laboratory experiments is that its effects are not fully understood and can be unpredictable.

Future Directions

The potential of tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate in scientific research is far from being fully explored. Future research should focus on further understanding the biochemical and physiological effects of tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate, as well as its potential applications in drug development. Additionally, further research should be conducted on the synthesis of tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate, as well as the development of new methods of synthesis. Finally, research should focus on the potential of tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate as a tool for studying enzyme inhibition and protein-ligand interactions.

Synthesis Methods

Tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate can be synthesized in a variety of ways. The most common method involves the reaction of bromoacetic acid with tert-butyl piperidine in the presence of an acid catalyst. This reaction produces a mixture of the desired product and byproducts, which can be separated using column chromatography. Other methods of synthesis include the reaction of bromoacetyl chloride with tert-butyl piperidine in the presence of a base, or the reaction of bromoacetyl bromide with tert-butyl piperidine in the presence of a base.

Scientific Research Applications

Tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate has been used in a variety of scientific research applications. It has been used in organic synthesis to produce a range of brominated compounds. tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate has also been used in biochemistry studies to study enzyme inhibition, protein-ligand interactions, and other biochemical processes. In pharmacology, tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate has been used to study the effects of drugs on the human body and to develop new drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate involves the reaction of tert-butyl (2R)-2-(piperidin-1-yl)propanoate with bromoacetyl bromide followed by hydrolysis and decarboxylation.", "Starting Materials": [ "tert-butyl (2R)-2-(piperidin-1-yl)propanoate", "bromoacetyl bromide", "sodium hydroxide", "water", "ethyl acetate", "sodium bicarbonate", "magnesium sulfate" ], "Reaction": [ "Add bromoacetyl bromide to a solution of tert-butyl (2R)-2-(piperidin-1-yl)propanoate in dry ethyl acetate at 0°C and stir for 2 hours.", "Add a solution of sodium hydroxide in water to the reaction mixture and stir for 30 minutes.", "Extract the organic layer with ethyl acetate and wash with saturated sodium bicarbonate solution.", "Dry the organic layer over magnesium sulfate and evaporate the solvent to obtain tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate." ] }

CAS RN

2350072-92-1

Product Name

tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate

Molecular Formula

C13H22BrNO3

Molecular Weight

320.2

Purity

95

Origin of Product

United States

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